molecular formula C17H26N2O3 B4880959 N-cyclooctyl-N'-(2,5-dimethoxyphenyl)urea

N-cyclooctyl-N'-(2,5-dimethoxyphenyl)urea

Cat. No. B4880959
M. Wt: 306.4 g/mol
InChI Key: SJCKZTKSVOMEFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclooctyl-N'-(2,5-dimethoxyphenyl)urea, also known as CM-2, is a synthetic compound that has been studied for its potential use as a research tool in neuroscience. This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.

Mechanism of Action

The mechanism of action of N-cyclooctyl-N'-(2,5-dimethoxyphenyl)urea involves its binding to the NMDA receptor and blocking the influx of calcium ions into neurons. This inhibition of NMDA receptor activity has been shown to have a variety of effects on neuronal function, including the modulation of synaptic plasticity, learning, and memory processes.
Biochemical and physiological effects:
The biochemical and physiological effects of N-cyclooctyl-N'-(2,5-dimethoxyphenyl)urea have been extensively studied in animal models, and it has been shown to have a variety of effects on neuronal function. For example, N-cyclooctyl-N'-(2,5-dimethoxyphenyl)urea has been shown to reduce the amplitude of NMDA receptor-mediated synaptic currents, decrease the frequency of spontaneous excitatory postsynaptic currents, and inhibit long-term potentiation (LTP) in the hippocampus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclooctyl-N'-(2,5-dimethoxyphenyl)urea in lab experiments is its selectivity for the NMDA receptor, which allows researchers to specifically target this receptor and investigate its function in various physiological and pathological conditions. However, one limitation of using N-cyclooctyl-N'-(2,5-dimethoxyphenyl)urea is its potential off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-cyclooctyl-N'-(2,5-dimethoxyphenyl)urea and its potential applications in neuroscience. One area of interest is the development of more selective NMDA receptor antagonists that could be used to investigate the function of specific subtypes of NMDA receptors. Another area of interest is the investigation of the therapeutic potential of NMDA receptor antagonists in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Additionally, there is a need for more research on the safety and tolerability of NMDA receptor antagonists in humans, as well as their potential side effects.

Scientific Research Applications

N-cyclooctyl-N'-(2,5-dimethoxyphenyl)urea has been used extensively in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. This compound has been shown to be a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for investigating the function of this receptor in the brain.

properties

IUPAC Name

1-cyclooctyl-3-(2,5-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-21-14-10-11-16(22-2)15(12-14)19-17(20)18-13-8-6-4-3-5-7-9-13/h10-13H,3-9H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCKZTKSVOMEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824160
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Cyclooctyl-3-(2,5-dimethoxyphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclooctyl-N'-(2,5-dimethoxyphenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-cyclooctyl-N'-(2,5-dimethoxyphenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-cyclooctyl-N'-(2,5-dimethoxyphenyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-cyclooctyl-N'-(2,5-dimethoxyphenyl)urea
Reactant of Route 5
Reactant of Route 5
N-cyclooctyl-N'-(2,5-dimethoxyphenyl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-cyclooctyl-N'-(2,5-dimethoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.